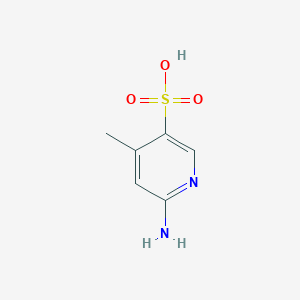![molecular formula C23H22ClN5O2S B2992894 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1028685-05-3](/img/structure/B2992894.png)
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Activity
This compound and its derivatives exhibit diverse pharmacological activities. Notably, similar quinazoline derivatives have been studied for their potential as α1-adrenoceptor antagonists, showing promise in treating conditions such as hypertension. For example, a novel potent and selective α1-adrenoceptor antagonist demonstrated significant pharmacological activity in rat models, highlighting its potential for further development as a therapeutic agent (Yen et al., 1996).
Anticancer Activity
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their anticancer properties. Certain compounds have shown potent antiproliferative activities against various cancer cell lines, including lung, breast, and colorectal cancers. This suggests that these derivatives could serve as promising leads for the development of new antitumor agents (Li et al., 2020).
Antimicrobial and Antibacterial Activities
Synthetic efforts have also focused on developing quinazoline derivatives with potent antimicrobial and antibacterial effects. Such compounds have been assessed against a range of bacterial and fungal strains, demonstrating significant activity and offering a basis for the development of new antimicrobial agents. For instance, specific derivatives have shown antibacterial activity against pathogens like Pseudomonas and antifungal activity against Aspergillus flavus (Kale & Durgade, 2017).
Binding Properties and Receptor Antagonism
Research on quinazoline derivatives has extended to their binding properties, particularly as ligands for serotonin receptors. These studies have led to the discovery of compounds with selective antagonistic effects on the 5-HT2A receptor, offering potential for the treatment of disorders related to serotonin dysregulation (Deng et al., 2015).
Antihypertensive Effects
Quinazoline derivatives have been investigated for their antihypertensive properties. Compounds with specific structural features have shown the ability to induce hypotension in hypertensive rat models, suggesting their utility as antihypertensive agents. This highlights the potential of quinazoline derivatives in managing high blood pressure and related cardiovascular conditions (Takai et al., 1986).
作用機序
Target of Action
CCG-33614, also known as 2-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one, primarily targets the Rho/SRF (Serum Response Factor) pathway . This pathway plays a crucial role in various cellular functions, including muscle cell development, endothelial cell function, and neuronal activity .
Mode of Action
CCG-33614 inhibits the Rho/SRF-mediated transcriptional regulation . It specifically binds to the N-terminal basic domain (NB) of MRTF-A/B, which acts as a functional nuclear localization signal (NLS) of MRTF-A/B . This binding prevents the interaction between MRTF-A/B and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A/B .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-33614 leads to the modulation of mitochondrial functions . The drug significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This modulation of mitochondrial functions affects the energy production within the cell .
Result of Action
The inhibition of the Rho/SRF pathway by CCG-33614 leads to a downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and an overall reduction in ATP . This can have significant effects on the energy metabolism of the cell .
特性
IUPAC Name |
2-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTLDUMVZIVQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chlorophenyl)-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2992814.png)
![2,4-Dibromo-6-{[(2-chlorophenyl)imino]methyl}benzenol](/img/structure/B2992815.png)
![[4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2992816.png)
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2992817.png)
![3-(3,5-Dimethylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2992818.png)
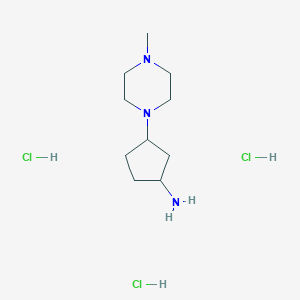
![3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2992820.png)

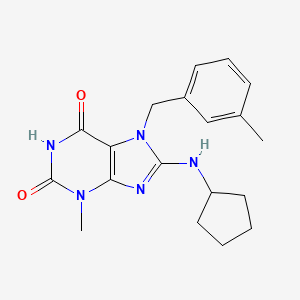
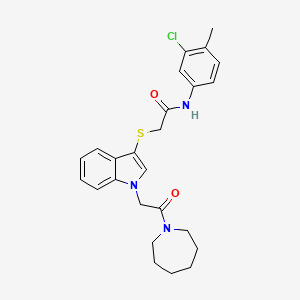
![Methyl 4-[[(1-methyltriazole-4-carbonyl)amino]carbamothioylamino]benzoate](/img/structure/B2992828.png)
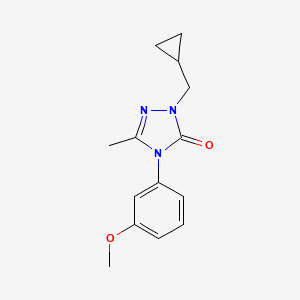
![1-(3,4-dimethoxybenzyl)-3-(8H-indeno[1,2-d]thiazol-2-yl)urea](/img/structure/B2992833.png)
